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Compound Focus: Lofendazam

CAS No.: 29176-29-2

Cat. No.: S533462

Drug Profile and Preclinical Data

Lofendazam is a benzodiazepine derivative recognized for its sedative and anxiolytic effects [1]. The
compound acts as a positive allosteric modulator of the GABA_A receptor, a ligand-gated chloride channel

central to inhibitory neurotransmission in the central nervous system (CNS) [2].

¢ Chemical Name: Lofendazam (Bu 1014)

CAS Number: 29176-29-2 [1]

Molecular Formula: C1sH13CIN20 [1]

Molecular Weight: 272.73 g/mol [1]

SMILES Notation: O=C1N(C=2C(NCC1)=CC=C(CI)C2)C3=CC=CC=C3 [1]

The therapeutic potential of 1,5-benzodiazepines like Lofendazam is attributed to their interaction with
specific subunits of the GABA_A receptor. Binding to ol subunits is associated with sedative and amnesic

actions, while interaction with a2 subunits mediates anxiolytic effects [2].

Table 1: Physicochemical Properties of Lofendazam

Property Value | Description Reference
Appearance White solid [1]
Predicted Density 1.276 g/cm3 [1]
Solubility (DMSO) 45 mg/mL (165 mM) [1]
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Property Value |/ Description Reference

Purity >98% [1]

Proposed Clinical Development Strategy

Given the absence of specific clinical data for Lofendazam, the following strategy is extrapolated from the

development pathways of established benzodiazepines such as clobazam and diazepam [3] [2].
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Diagram: Proposed Clinical Development Pathway for Lofendazam. This flowchart outlines a potential
strategic path from preclinical studies to regulatory submission, highlighting key decision points and

potential therapeutic indications to explore.

Experimental Protocols

3.1. In Vitro Receptor Binding Assay
Objective: To quantify the affinity and efficacy of Lofendazam at recombinant human GABA_A receptors.

Materials:

e Test Compound: Lofendazam (=98% purity) [1].

¢ Reagents: [3H]-Flunitrazepam (radioligand), cell membranes expressing recombinant human
GABA_Areceptors (e.g., alpB2y2, a2p32y2, a3[2y2 subtypes), assay buffer (50 mM Tris-HCI, pH 7.4,
120 mM NacCl, 5 mM KCI), 0.1% Polyethylenimine (PEI), GABA (1 mM).

e Equipment: Cell harvester, liquid scintillation counter, 96-well plates.

Methodology:

¢ Membrane Preparation: Harvest and homogenize cells expressing the target receptors. Resuspend
the membrane pellet in ice-cold assay buffer.

e Saturation Binding (for Kd determination): Incubate membrane preparations with increasing
concentrations of [3H]-Flunitrazepam (0.1 - 20 nM) in the absence (total binding) and presence (non-
specific binding) of 1 mM GABA for 60 minutes at 4°C.

e Competition Binding: Incubate membranes with a fixed concentration of [3H]-Flunitrazepam (~Kd
concentration) and increasing concentrations of Lofendazam (10712 to 10—> M). Perform all assays in
triplicate.

e Termination and Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked
in 0.1% PEI. Wash filters with ice-cold buffer, and measure bound radioactivity using a scintillation
counter.

¢ Data Analysis: Analyze data using non-linear regression (e.g., GraphPad Prism). Calculate I1Cso
values from competition curves and derive inhibition constant (Ki) using the Cheng-Prusoff equation.

3.2. Pharmacokinetic Profiling in Rodents

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of

Lofendazam.

© 2026 Smolecule. All rights reserved. 3/8 Tech Support


https://www.smolecule.com/products/s533462?utm_src=pdf-body
https://www.smolecule.com/products/s533462?utm_src=pdf-body
https://www.smolecule.com/products/s533462?utm_src=pdf-body
https://www.targetmol.com/compound/lofendazam
https://www.smolecule.com/products/s533462?utm_src=pdf-body
https://www.smolecule.com/products/s533462?utm_src=pdf-body
https://www.smolecule.com/products/s533462?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Materials:

¢ Formulation: Lofendazam suspended in 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline

[1].

e Animals: Male Sprague-Dawley rats (n=6 per group).
e Dosing: Administer a single dose (e.g., 5 mg/kg) intravenously (IV) and orally (PO).

Methodology:

e Blood Sampling: Collect serial blood samples (~100 pL) from the jugular vein at pre-dose, 0.083 (IV
only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

e Sample Processing: Centrifuge blood to obtain plasma. Store at -80°C until analysis.

¢ Bioanalysis: Quantify Lofendazam concentrations in plasma using a validated LC-MS/MS method.

¢ PK Analysis: Use non-compartmental analysis to determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Assessed

) Route of -
Parameter Unit . . Significance
Administration

Cmax ng/mL PO Peak plasma concentration, indicates extent of
absorption

Tmax h PO Time to reach Cmayx, indicates rate of absorption

AUCO0-o h*ng/mL IV & PO Total drug exposure over time

t1l2 h IV & PO Elimination half-life, informs dosing frequency

vd L/kg \ Apparent volume of distribution, indicates tissue
penetration

CL L/h/kg \% Total body clearance, indicates elimination rate

F % PO Absolute oral bioavailability

3.3. Proposed Clinical Trial Design (Phase II)

Title: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Study to Evaluate the Efficacy and

Safety of Lofendazam in Patients with Generalized Anxiety Disorder (GAD).
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Primary Objective: To evaluate the efficacy of Lofendazam (doses: 5 mg, 10 mg, 20 mg once daily)
compared to placebo in reducing anxiety symptoms after 8 weeks of treatment, as measured by the change

from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.

Study Design:

e Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.

e Population: ~280 adult patients (70 per arm) meeting DSM-5 criteria for GAD.

¢ Duration: 8-week double-blind treatment, preceded by a 1-week placebo run-in period and followed
by a 2-week taper/observation period.

Key Assessments:

e Efficacy: HAM-A (primary), Clinical Global Impression (CGl) scale, Patient Global Impression (PGI)
scale. Assessments at screening, baseline, and weeks 1, 2, 4, 6, and 8.

o Safety: Vital signs, clinical laboratory tests, 12-lead ECG, monitoring of adverse events (AEs), and
assessment of potential withdrawal symptoms using the Benzodiazepine Withdrawal Symptom
Questionnaire during the taper period [2].

Mechanism of Action and Workflow Visualization

Lofendazam exerts its therapeutic effects by potentiating GABAergic neurotransmission. The following

diagram illustrates this mechanism and a high-level experimental workflow for its validation.
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Diagram: Lofendazam's Proposed Mechanism and Experimental Workflow. The top section details the
molecular mechanism where Lofendazam enhances GABAergic inhibition. The bottom section outlines a

sequential R&D pathway from bench to bedside.
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Critical Considerations for Development

o Safety and Tapering: Benzodiazepines are associated with risks of dependence, tolerance, and
withdrawal syndromes [2]. A key component of any clinical trial protocol must be a defined tapering
strategy to mitigate withdrawal symptoms upon discontinuation.

¢ Drug Interactions: Co-administration with other CNS depressants (e.g., opioids, alcohol) must be
carefully monitored due to the risk of synergistic respiratory depression [2].

e Special Populations: Dedicated studies may be required to assess the safety and pharmacokinetics
in geriatric populations, who are particularly sensitive to benzodiazepine effects like sedation and
ataxia, which increase the risk of falls [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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